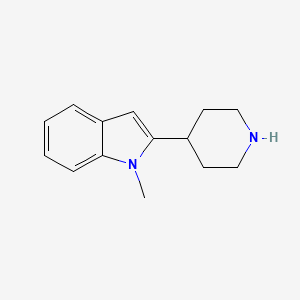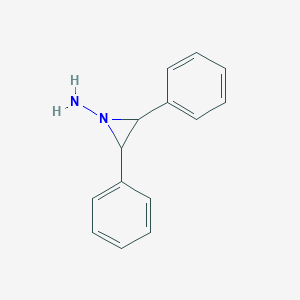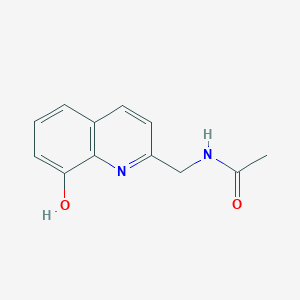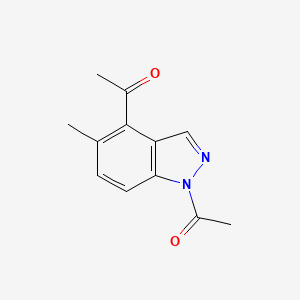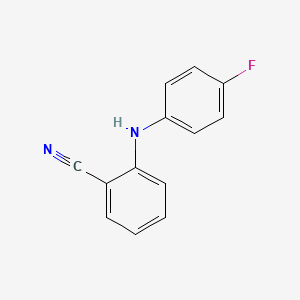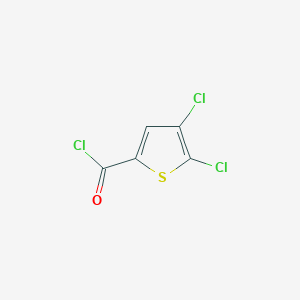
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features an amino group at the 6th position, a difluoromethyl group at the 4th position, and a quinolin-2(1H)-one core. Its distinct structure makes it a subject of interest in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-4-(difluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4-methyl-quinolin-2-ol: Similar structure but with a methyl group instead of a difluoromethyl group.
6-Amino-4-trifluoromethyl-quinolin-2-ol: Contains a trifluoromethyl group, offering different electronic properties.
Uniqueness
6-Amino-4-(difluoromethyl)quinolin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C10H8F2N2O |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
6-amino-4-(difluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)7-4-9(15)14-8-2-1-5(13)3-6(7)8/h1-4,10H,13H2,(H,14,15) |
Clé InChI |
UPVICMMISKUWOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
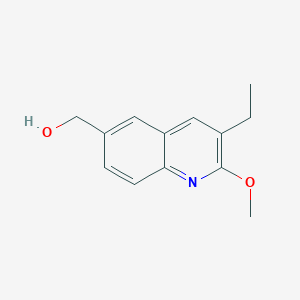
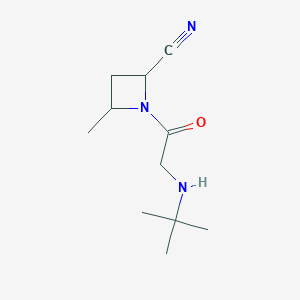
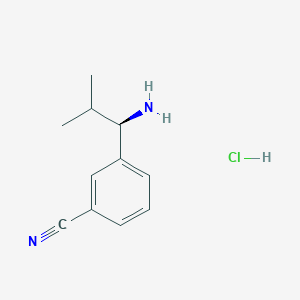

![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)
